2-Azidoadenosine: Chemical Architecture, Properties, and Applications
2-Azidoadenosine: Chemical Architecture, Properties, and Applications
Executive Summary
2-Azidoadenosine (2-N
This molecule serves two primary, yet distinct, roles in chemical biology:
-
Photoaffinity Probe: Upon UV irradiation, the azide moiety generates a highly reactive nitrene, facilitating covalent cross-linking to adenosine receptors (A1, A2A) and identifying ligand-binding subunits.
-
Bioorthogonal "Click" Handle: The azide group participates in Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions, yielding fluorescent triazole adducts useful for imaging.
Critical Technical Caveat: Researchers must account for the azido-tetrazolo tautomerism . In aqueous physiological buffers, 2-azidoadenosine exists in equilibrium with a non-photoreactive tricyclic tetrazole form, which significantly impacts effective concentration and reactivity profiles.
Chemical Architecture & Tautomerism
Structural Definition
-
IUPAC Name: 2-azido-9-(β-D-ribofuranosyl)-9H-purin-6-amine
-
Molecular Formula: C
H N O -
Molecular Weight: 308.25 g/mol
-
Key Feature: The electron-withdrawing azide group at C2 makes the purine ring electron-deficient, altering its pKa and hydrogen-bonding potential compared to native adenosine.
The Azido-Tetrazolo Equilibrium
A defining physicochemical property of 2-azidopurines is the dynamic equilibrium between the linear 2-azido form (A) and the cyclized tetrazolo[1,5-a]purine form (T).
-
Mechanism: The terminal nitrogen of the azide group attacks the N1 of the purine ring.
-
Solvent Dependence:
-
Non-polar/Acidic Solvents (e.g., DMSO, CDCl
): Favors the Azido (A) form. -
Polar/Neutral Aqueous Buffers (pH 7.4): Favors the Tetrazolo (T) form.
-
-
Implication: Only the Azido form is photoactive. In biological assays, the "effective" concentration of the photo-probe is determined by this equilibrium constant (
).
Figure 1: Dynamic equilibrium between the photoreactive azide and the dormant tetrazole form. In physiological buffer, the tetrazole form often predominates.
Synthesis Strategy
Direct nucleophilic displacement of a halogen at the C2 position by an azide ion is often sluggish due to electronic repulsion. The preferred, high-yield synthetic route utilizes a hydrazine intermediate followed by nitrosation.
Reaction Pathway
-
Starting Material: 2-Chloroadenosine (commercially available or synthesized from guanosine).
-
Hydrazinolysis: Displacement of the 2-chloro group with hydrazine hydrate to form 2-hydrazinoadenosine.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO
/AcOH) converts the hydrazine to an azide.
Figure 2: Two-step synthetic pathway transforming 2-chloroadenosine to 2-azidoadenosine via a hydrazine intermediate.
Pharmacology & Receptor Binding[1]
2-Azidoadenosine is not merely a passive probe; it is a pharmacologically active ligand.
Receptor Affinity Profile
-
Adenosine A1 Receptor: Acts as a full agonist.
-
Adenosine A2A Receptor: High-affinity agonist.[1] Often used to label the A2A receptor in striatal membranes.
-
Selectivity: While it binds all subtypes, C2-substitution generally confers a degree of A2A selectivity over A1 compared to N6-substitution.
Photoaffinity Labeling (PAL) Mechanism
When used for PAL, the compound functions as a "suicide probe":
-
Equilibrium Binding: The ligand binds reversibly to the receptor site (
). -
Activation: UV irradiation (254 nm or 300-350 nm) triggers nitrogen extrusion (
loss). -
Nitrene Formation: A singlet nitrene is formed at C2.
-
Insertion: The nitrene inserts into a nearby C-H or N-H bond of the receptor protein, forming a permanent covalent linkage.
Applications: Click Chemistry & Fluorescence[2][3][4][5][6]
Beyond receptor mapping, 2-azidoadenosine is a valuable tool for bioorthogonal chemistry.
Fluorogenic "Light-Up" Properties
The 2-azidoadenosine molecule itself is weakly fluorescent.[2] However, upon reaction with an alkyne (Click reaction), the resulting 1,2,3-triazole adduct exhibits significant fluorescence.
-
Stokes Shift: Large (~133 nm).[2]
-
Mechanism: The formation of the triazole ring extends the conjugation of the purine system, enabling radiative decay.
-
Utility: This allows for "wash-free" imaging, as unreacted probe is dark, while the labeled target becomes fluorescent.
Comparison of Application Modes
| Feature | Photoaffinity Labeling (PAL) | Click Chemistry (SPAAC/CuAAC) |
| Reactive Group | Nitrene (generated in situ) | Azide (reacts with Alkyne) |
| Trigger | UV Light (254-365 nm) | Strain (Cyclooctyne) or Copper Catalyst |
| Target | Unknown amino acid residues (C-H insertion) | Specific Alkyne-tagged biomolecules |
| Outcome | Covalent Cross-linking | Fluorescent Labeling / Conjugation |
| Key Constraint | Must account for Tetrazole equilibrium | Copper toxicity (use SPAAC for live cells) |
Experimental Protocols
Protocol A: Synthesis of 2-Azidoadenosine
Reference Standard: Modified from classic purine substitution methods.
-
Hydrazinolysis:
-
Dissolve 2-chloroadenosine (1 mmol) in ethanol (10 mL) containing hydrazine hydrate (10 mmol).
-
Reflux for 4–6 hours under inert atmosphere (
). Monitor via TLC (System: CHCl :MeOH 85:15). -
Evaporate solvent. Crystallize 2-hydrazinoadenosine from water/ethanol.
-
-
Diazotization:
-
Dissolve 2-hydrazinoadenosine in 50% acetic acid at 0°C.
-
Add NaNO
(1.1 eq) aqueous solution dropwise. -
Stir for 30 min at 0°C. The product precipitates or is extracted.
-
Purification: Recrystallize from water. Store in the dark.
-
Protocol B: Photoaffinity Labeling of Adenosine Receptors[7]
-
Membrane Prep: Incubate receptor-rich membranes (e.g., striatal) with [³H]-2-azidoadenosine or [
I]-labeled analog in Tris-HCl buffer (pH 7.4).-
Note: Perform in dim light/darkness.
-
-
Equilibrium: Incubate at 25°C for 60 min to establish binding equilibrium.
-
Cross-linking: Irradiate samples with a UV lamp (254 nm) at a distance of 5 cm for 30–60 seconds.
-
Control: Include a sample with excess non-radioactive agonist (e.g., NECA) to define non-specific binding.
-
-
Analysis: Wash membranes, solubilize in SDS-PAGE buffer, and analyze via autoradiography to identify the molecular weight of the receptor subunit.
Protocol C: Live Cell Click Labeling (SPAAC)
-
Metabolic Incorporation: (If using 2-azidoadenosine as a substrate for RNA/ATP synthesis, though 2'-azido is more common for RNA).
-
Labeling: Treat cells containing the azide-probe with 50 µM DBCO-Fluorophore (Dibenzocyclooctyne) in media.
-
Incubation: 30–60 minutes at 37°C.
-
Imaging: Wash cells 2x with PBS. Image using fluorescence microscopy (Excitation depends on fluorophore; Triazole adduct itself may require UV/Blue excitation if no external fluorophore is attached).
Safety & Handling
-
Explosion Hazard: Organic azides, particularly those with low Carbon-to-Nitrogen ratios (
), are potentially explosive. While 2-azidoadenosine ( ) is relatively stable, it should never be heated dry or subjected to mechanical shock. -
Light Sensitivity: Store at -20°C in amber vials or wrapped in foil. Accidental UV exposure converts the compound to the reactive nitrene/polymeric species.
-
Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Handle with gloves in a fume hood.
References
-
Synthesis & Tautomerism: Tautomerism of 2-azidoadenine nucleotides. Effects on enzyme kinetics and photoaffinity labeling. Biochemistry.[2][3][4] Link
-
Photoaffinity Labeling (A1 Receptor): Photoaffinity labeling of A1-adenosine receptors.[1] Journal of Biological Chemistry. Link
-
Photoaffinity Labeling (A2A Receptor): Photoaffinity labeling with 2-[2-(4-azido-3-iodophenyl)ethylamino]adenosine... Molecular Pharmacology. Link
-
Click Chemistry & Fluorescence: Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides... Bioconjugate Chemistry.[5][6][2][7][8] Link
-
General Synthesis (2-Chloro displacement): A Practical Synthesis of 2-chloro-2′-deoxyadenosine. Journal of Chemical Research. Link
Sources
- 1. Identification of the A2 adenosine receptor binding subunit by photoaffinity crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism of 2-azidoadenine nucleotides. Effects on enzyme kinetics and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
